molecular formula C11H14N2O5 B12296423 5-Amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid

5-Amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid

Katalognummer: B12296423
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: SGMDQKBASJSDDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid is an organic compound that features both amino and carboxylic acid functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid typically involves the reaction of 3,4-dihydroxyaniline with a suitable precursor that contains the 5-oxopentanoic acid moiety. The reaction conditions often include the use of a catalyst and a controlled environment to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-Amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and its interactions with enzymes and other biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid involves its interaction with various molecular targets and pathways. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. These interactions can lead to various biological effects, such as antioxidant activity and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other amino acids and derivatives with similar functional groups, such as:

Uniqueness

What sets 5-Amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid apart from these similar compounds is its unique combination of functional groups and its specific structural arrangement. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H14N2O5

Molekulargewicht

254.24 g/mol

IUPAC-Name

5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid

InChI

InChI=1S/C11H14N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13-15H,2,4H2,(H2,12,16)(H,17,18)

InChI-Schlüssel

SGMDQKBASJSDDV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.